molecular formula C17H16N4O4S2 B275068 N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B275068
M. Wt: 404.5 g/mol
InChI Key: GHXGAYCSTNRNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, commonly known as AMOSA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMOSA is a sulfonamide derivative that has been synthesized using a unique method and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of AMOSA is not fully understood. However, it has been suggested that its sulfonamide group may play a role in its antibacterial and antifungal activity by inhibiting the activity of enzymes involved in cell wall synthesis. The oxadiazole group may also contribute to its antitumor activity by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
AMOSA has been shown to have a low toxicity profile and does not exhibit significant side effects. It has been studied for its effects on various biochemical and physiological processes, including cell proliferation, apoptosis, and oxidative stress. Studies have also shown that AMOSA can inhibit the activity of certain enzymes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

AMOSA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have a high degree of selectivity towards certain targets, making it a useful tool for studying specific biological processes. However, one limitation of AMOSA is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on AMOSA. One area of interest is its potential use as a therapeutic agent for various diseases, including bacterial and fungal infections and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, AMOSA may have potential applications in the field of bioimaging as a fluorescent probe for detecting metal ions in biological samples. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of AMOSA involves the reaction of 4-aminobenzenesulfonamide with 2-((5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography.

Scientific Research Applications

AMOSA has been extensively studied for its potential applications in various scientific research areas. It has been shown to exhibit antibacterial, antifungal, and antitumor activity. AMOSA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

Molecular Formula

C17H16N4O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C17H16N4O4S2/c1-11-2-4-12(5-3-11)16-20-21-17(25-16)26-10-15(22)19-13-6-8-14(9-7-13)27(18,23)24/h2-9H,10H2,1H3,(H,19,22)(H2,18,23,24)

InChI Key

GHXGAYCSTNRNFY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.